Mal-amido-PEG9-amine

PROTAC linker optimization protein degradation

Mal-amido-PEG9-amine (CAS 2182602-22-6) is a non-cleavable, heterobifunctional PEG9 linker engineered for high-performance bioconjugation. Its maleimide and amine termini enable efficient, sequential thiol-to-amine coupling. The PEG9 spacer is critical: it provides the ~3.5 Å of additional reach required to rescue PROTACs where PEG8 variants fail (DC50 >1 µM), while maintaining hydrophilicity (LogP -2.5) to ensure ADC monomeric integrity at DAR ≥6. Available in ≥98% purity with 36-month lyophilized stability, it is the definitive solution for eliminating linker-length variability in your conjugate programs.

Molecular Formula C27H49N3O12
Molecular Weight 607.7 g/mol
Cat. No. B608821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-amido-PEG9-amine
SynonymsMal-amido-PEG9-amine TFA salt
Molecular FormulaC27H49N3O12
Molecular Weight607.7 g/mol
Structural Identifiers
InChIInChI=1S/C27H49N3O12/c28-4-7-34-9-11-36-13-15-38-17-19-40-21-23-42-24-22-41-20-18-39-16-14-37-12-10-35-8-5-29-25(31)3-6-30-26(32)1-2-27(30)33/h1-2H,3-24,28H2,(H,29,31)
InChIKeyUNMUYHVKYAGOFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mal-amido-PEG9-amine: A Non-Cleavable Heterobifunctional PEG Linker for ADC and PROTAC Conjugation


Mal-amido-PEG9-amine (CAS 2182602-22-6) is a heterobifunctional polyethylene glycol (PEG)-based linker containing a maleimide group and a primary amine group connected via a nine-unit PEG spacer . It functions as a non-cleavable crosslinker for bioconjugation applications, enabling covalent attachment of thiol-containing biomolecules (via maleimide) to amine-reactive partners (via NHS ester or carboxylic acid activation) . The compound is primarily employed as a PROTAC (PROteolysis TArgeting Chimera) linker and as an ADC (antibody-drug conjugate) linker component, where its hydrophilic PEG9 spacer modulates conjugate solubility, reduces aggregation, and influences pharmacokinetic behavior [1].

Why PEG Linker Length Cannot Be Arbitrarily Substituted in Mal-amido-PEG9-amine Procurement


In-class PEG linkers (e.g., PEG4, PEG6, PEG8, PEG12) are not functionally interchangeable despite sharing the same terminal maleimide and amine reactive groups. Empirical evidence from ADC and PROTAC development demonstrates that PEG spacer length directly modulates conjugate pharmacology, plasma clearance, and ternary complex stability [1]. Specifically, PEG spacer length influences the distance between conjugated moieties, impacting PROTAC degradation efficiency in a length-dependent manner [2], and determines ADC clearance rates, with a threshold length of PEG8 beyond which further increases yield no additional pharmacokinetic benefit [3]. Procurement of an inappropriate PEGn variant risks suboptimal conjugate performance, wasted synthetic effort, and non-reproducible biological results [4].

Quantitative Differentiation Evidence: Mal-amido-PEG9-amine vs. PEG8, PEG12, and Non-PEGylated Linkers


Spatial Reach: PEG9 Provides Extended Inter-Ligand Distance vs. PEG8 for Improved PROTAC Ternary Complex Accommodation

Mal-amido-PEG9-amine contains a nine-unit PEG spacer, providing greater end-to-end distance than the widely used PEG8 linker. Class-level analysis indicates PEG8 spans distances suitable for targets requiring up to ~3 nm separation, while PEG9 extends this reach for protein-protein interfaces requiring additional conformational flexibility [1]. In PROTAC development, degradation efficiency of GSPT1 was shown to depend critically on PEG linker length, with distinct activity windows for each PEGn variant [2].

PROTAC linker optimization protein degradation

Steric Hindrance Mitigation: PEG9 Reduces Conjugation Steric Hindrance vs. Shorter PEG Linkers (PEG3-PEG6)

The PEG9 spacer in Mal-amido-PEG9-amine provides extended separation between the reactive maleimide and amine termini, reducing steric hindrance during bioconjugation relative to shorter PEGn variants. Shorter PEG linkers (e.g., PEG3, PEG4) can restrict accessibility of the amine terminus after maleimide-thiol conjugation, whereas the nine-unit PEG chain ensures adequate spatial clearance for subsequent amine-directed reactions . This is particularly critical when conjugating bulky biomolecules such as full-length antibodies or large protein complexes where steric occlusion can reduce labeling efficiency by >40% compared to longer spacers [1].

bioconjugation protein labeling conjugation efficiency

In Vitro Hydrophilicity: PEG9 LogP of -2.5 vs. Minimal-PEG or Non-PEG Linkers for ADC Aggregation Reduction

Mal-amido-PEG9-amine exhibits a calculated LogP of -2.5 , indicating high aqueous solubility compared to minimal-PEG (PEG1-PEG3) or non-PEG linkers. The hydrophilic PEG9 spacer functions as a 'hydrophilicity reservoir' that masks hydrophobic payloads in ADC constructs, enabling higher drug-to-antibody ratios (DAR) without triggering aggregation [1]. ADCs constructed with insufficiently hydrophilic linkers typically exhibit accelerated plasma clearance and reduced in vivo efficacy due to aggregate formation, particularly at DAR ≥4 [2].

ADC drug-linker design hydrophilicity

Lyophilized Powder Stability: 36-Month Shelf Life vs. 12-Month Comparator for Long-Term Inventory Management

Mal-amido-PEG9-amine, when stored as lyophilized powder at -20°C under desiccated conditions, maintains stability for 36 months [1]. This stability profile exceeds that reported for many related PEG-maleimide-amine linkers, which typically specify 12-month shelf lives under comparable storage conditions . Extended stability reduces the frequency of re-procurement, minimizes batch-to-batch variability in long-term studies, and lowers overall cost of ownership for multi-year research programs.

linker stability storage procurement planning

Purity Specification: ≥98% HPLC Purity vs. Industry Minimum 95% for Reliable Conjugate Stoichiometry

Mal-amido-PEG9-amine is supplied with a purity specification of ≥98% by HPLC , exceeding the 95% minimum threshold commonly specified for research-grade PEG linkers [1]. Higher purity directly correlates with more predictable conjugation stoichiometry and reduced side reactions from maleimide hydrolysis products or PEG oligomer impurities. For ADC and PROTAC applications where precise DAR control is critical for reproducibility, a ≥98% purity specification reduces the risk of off-stoichiometric conjugates that can confound biological interpretation .

linker purity quality control conjugation reproducibility

Pharmacokinetic Threshold: PEG9 Exceeds PEG8 Threshold Length for Minimal ADC Plasma Clearance

In a systematic evaluation of PEG-glucuronide-MMAE ADC linkers with PEG lengths ranging from 0 to 24 ethylene oxide units, a clear relationship between PEG length and conjugate pharmacology was observed. Longer PEG chains resulted in slower plasma clearance, with a threshold length of PEG8 beyond which additional PEG units did not significantly impact clearance rates [1]. PEG9, possessing one additional ethylene oxide unit beyond this threshold, ensures clearance minimization while avoiding the synthetic burden and increased molecular weight of longer PEG variants (e.g., PEG12, PEG24).

ADC pharmacokinetics PEG spacer optimization

Optimal Application Scenarios for Mal-amido-PEG9-amine Based on Quantified Performance Advantages


ADC Development Requiring High DAR (≥6) Without Aggregation

The LogP of -2.5 for Mal-amido-PEG9-amine provides sufficient hydrophilicity to mask hydrophobic payloads (e.g., MMAE, PBD dimers), enabling DAR values ≥6 while maintaining ADC monomeric integrity. This addresses the aggregation-prone behavior observed when identical payloads are conjugated via minimal-PEG or non-PEG linkers [1]. The PEG9 length also ensures plasma clearance is minimized, consistent with the established PEG8 threshold for optimal PK [2].

PROTAC SAR Campaigns Targeting Flexible or Distal Protein-Protein Interfaces

For PROTAC targets where PEG8-based constructs fail to achieve sufficient degradation efficiency (DC50 >1 µM or Dmax <70%), Mal-amido-PEG9-amine provides an additional ~3.5 Å of reach [3]. This incremental length can bridge E3 ligase-target protein pairs with larger inter-domain distances or conformational flexibility, as demonstrated by length-dependent GSPT1 degradation studies [4]. Systematic screening of PEGn variants (PEG4 → PEG6 → PEG8 → PEG9) is a validated strategy for PROTAC linker optimization [5].

Multi-Year Longitudinal Studies Requiring Consistent Linker Batch Performance

The 36-month lyophilized powder stability of Mal-amido-PEG9-amine at -20°C [6] supports multi-year research programs without the need for frequent re-procurement. This extended stability, combined with ≥98% HPLC purity , minimizes batch-to-batch variability in long-term studies. The compound ships at ambient temperature without degradation, further simplifying inventory management and reducing cold-chain logistics costs .

Two-Step Bioconjugation of Large Biomolecules Requiring Sequential Thiol and Amine Coupling

The PEG9 spacer provides >25 Å separation between reactive termini, mitigating steric occlusion during sequential conjugation workflows . This is particularly critical when the first coupling step (maleimide-thiol) attaches a bulky biomolecule (e.g., full IgG antibody, >150 kDa) that could otherwise shield the amine terminus from subsequent reaction with NHS esters or carboxylic acids. Shorter PEG linkers (PEG3-PEG6) exhibit reduced efficiency in such two-step protocols due to steric hindrance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mal-amido-PEG9-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.